molecular formula C11H14O3 B3288245 Ethyl 2-ethyl-4-hydroxybenzoate CAS No. 851334-79-7

Ethyl 2-ethyl-4-hydroxybenzoate

Cat. No. B3288245
Key on ui cas rn: 851334-79-7
M. Wt: 194.23 g/mol
InChI Key: ZZLIIMRUQLBXNN-UHFFFAOYSA-N
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Patent
US07417169B2

Procedure details

To a solution of ethyl 4-benzyloxy-2-ethylbenzoate (0.633 g) in ethanol (6.2 mL) was added 10% palladium-carbon (0.227 g), and the mixture was stirred at room temperature for 1.2 hrs under an atmosphere of hydrogen. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/8) to afford the title compound (0.224 g).
Name
ethyl 4-benzyloxy-2-ethylbenzoate
Quantity
0.633 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.227 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:11]([CH2:20][CH3:21])[CH:10]=1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[CH2:20]([C:11]1[CH:10]=[C:9]([OH:8])[CH:19]=[CH:18][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:21] |f:2.3|

Inputs

Step One
Name
ethyl 4-benzyloxy-2-ethylbenzoate
Quantity
0.633 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OCC)C=C1)CC
Name
Quantity
6.2 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.227 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.2 hrs under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/8)

Outcomes

Product
Details
Reaction Time
1.2 h
Name
Type
product
Smiles
C(C)C1=C(C(=O)OCC)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.224 g
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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